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molecular formula C9H12N2 B1314433 1,2,3,4-Tetrahydroisoquinolin-7-amine CAS No. 72299-68-4

1,2,3,4-Tetrahydroisoquinolin-7-amine

Cat. No. B1314433
M. Wt: 148.2 g/mol
InChI Key: VMEDBFRQSKKEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357717B2

Procedure details

10% Pd/C (1.9 g) was added to a solution of 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (19 g; 1 equiv.) in 300 ml of methanol, and the reaction mixture was hydrogenated for 2 hours at 60 PSI. When the conversion was complete, filtration over Celite was carried out, the filter cake was then washed 4 times with methanol, the filtrate was concentrated under reduced pressure, and the residue was taken up in 100 ml of water. The aqueous solution was adjusted to a pH value of 8-9 with potassium hydroxide solution and extracted 3× with chloroform. The combined organic phases were dried over sodium sulfate and reduced under reduced pressure. 1,2,3,4-Tetrahydroisoquinoline-7-amine (9 g; 69.2%) was obtained in the form of a pale-brown solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][NH:11][CH2:12]2)=[CH:7][CH:6]=1)([O-])=O>CO.[Pd]>[CH2:12]1[C:13]2[C:8](=[CH:7][CH:6]=[C:5]([NH2:2])[CH:14]=2)[CH2:9][CH2:10][NH:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C2CCNCC2=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtration over Celite
WASH
Type
WASH
Details
the filter cake was then washed 4 times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 69.2%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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